3-benzyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
"3-benzyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one" is a synthetic compound belonging to the class of thienopyrimidines
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis
The starting material is typically a benzyl halide, which undergoes a nucleophilic substitution reaction with a thienopyrimidinone derivative.
Conditions: The reaction is performed in anhydrous ethanol, using a base such as potassium carbonate, at reflux temperature.
Formation of Oxadiazole Ring
The intermediate is then treated with pyridine-2-carboxylic acid hydrazide to form the oxadiazole ring.
Conditions: The reaction typically occurs in the presence of phosphorus oxychloride as a dehydrating agent.
Industrial Production Methods
The industrial-scale production of this compound involves optimized reaction conditions to maximize yield and purity. Solvent systems and catalysts are carefully selected to ensure efficient synthesis, often incorporating continuous flow processes to enhance throughput and consistency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation
The compound can undergo oxidative reactions primarily on the sulfur atom, leading to sulfoxide or sulfone derivatives.
Common Reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction
The nitro groups in the compound can be reduced to amines.
Common Reagents: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution
Electrophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.
Common Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Depending on the reaction conditions, the major products can include sulfoxides, sulfones, amines, and various substituted aromatic derivatives. Each reaction pathway offers potential for further functionalization, expanding the compound's applicability in synthesis.
Scientific Research Applications
Chemistry
Catalysts: : The unique structure allows the compound to act as a ligand in coordination chemistry, forming complexes with transition metals.
Materials Science: : Used in the development of organic semiconductors and polymers.
Biology
Antimicrobial Agents: : Exhibits activity against a range of bacterial and fungal strains, making it a candidate for antimicrobial drug development.
Enzyme Inhibition: : Potential inhibitor of certain enzymatic pathways due to its structural mimicry of natural substrates.
Medicine
Cancer Research: : Investigated for its potential in inhibiting cancer cell proliferation by targeting specific signaling pathways.
Neuroprotective Agents: : Shows promise in protecting neural cells from oxidative stress, indicating potential in treating neurodegenerative diseases.
Industry
Agriculture: : Used as a lead compound in the development of pesticides and herbicides.
Pharmaceuticals: : Basis for the synthesis of novel therapeutic agents.
Comparison with Similar Compounds
Unique Features
The integration of a pyridine moiety and an oxadiazole ring within the thienopyrimidinone core is distinctive, enhancing its binding affinity and specificity for certain biological targets.
Similar Compounds
Thieno[3,2-d]pyrimidin-4-one Derivatives: : These compounds share the core structure but may lack the benzyl or oxadiazole components, affecting their biological activities.
Pyridin-2-yl Oxadiazoles: : Compounds with similar functional groups but different core structures, exhibiting varying degrees of reactivity and application potential.
This compound's unique structure and versatile reactivity make it a valuable tool in diverse scientific fields, from drug development to materials science.
Properties
IUPAC Name |
3-benzyl-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2S2/c27-20-18-15(9-11-29-18)23-21(26(20)12-14-6-2-1-3-7-14)30-13-17-24-19(25-28-17)16-8-4-5-10-22-16/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCUCYBBTJRJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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